N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as BDIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDIA belongs to the family of isoquinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a dopamine D2 receptor agonist, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the anticonvulsant and antidepressant effects of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. Additionally, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its anticonvulsant and antidepressant effects. N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors and exhibits anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders. However, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several limitations, including its low water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One potential avenue of research is the development of more water-soluble derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, which could improve its in vivo efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anticonvulsant and antidepressant effects of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. Finally, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide could be investigated as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder.
Synthesemethoden
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4,5-dimethylbenzene with 3,4-dihydro-2(1H)-isoquinolinone followed by the addition of acetic anhydride. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for dopamine D2 receptors and has been investigated as a potential treatment for Parkinson's disease. N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to exhibit anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-13-9-17(20)18(10-14(13)2)21-19(23)12-22-8-7-15-5-3-4-6-16(15)11-22/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHEUEVSIQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.